
3,3-Dichloro-1,4-diphenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-1,4-diphenylazetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the azetidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,4-diphenylazetidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenyl-2-chloroacetamide with benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding amides and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidinones, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichloro-1,4-diphenylazetidine-2-one: A closely related compound with similar structural features.
3,3-Dichloro-4,4-diphenylazetidin-2-one: Another similar compound with slight variations in the substitution pattern.
Uniqueness
3,3-Dichloro-1,4-diphenylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
7238-55-3 |
|---|---|
Formule moléculaire |
C15H11Cl2NO |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
3,3-dichloro-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C15H11Cl2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
PIHNKLOEPGZEGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


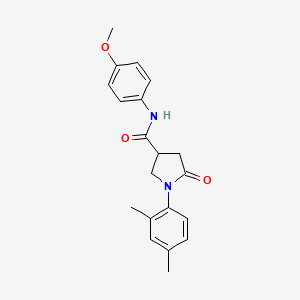
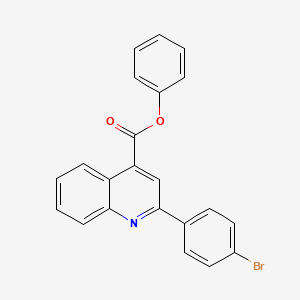
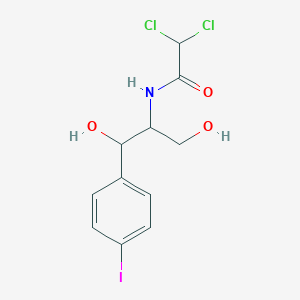
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
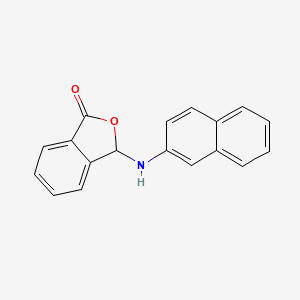
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
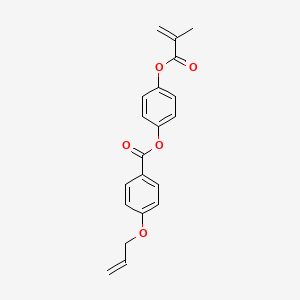
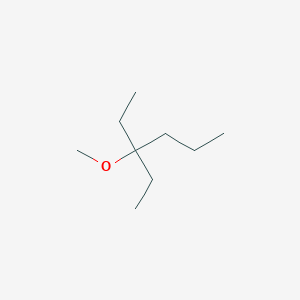

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
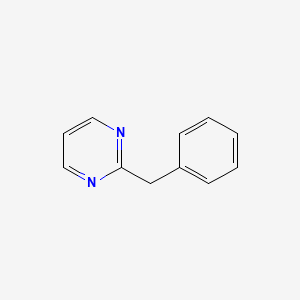
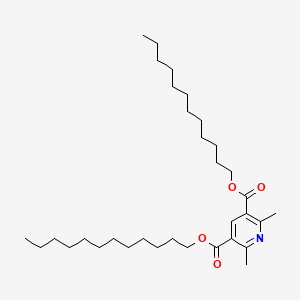
silane](/img/structure/B14149387.png)
